2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-(methylthio)-1,3,4-oxadiazole
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Overview
Description
2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-(methylthio)-1,3,4-oxadiazole is a heterocyclic compound that features both imidazole and oxadiazole rings These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-(methylthio)-1,3,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-(methylthio)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at the chlorine positions.
Scientific Research Applications
2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-(methylthio)-1,3,4-oxadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-(methylthio)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole, which also contain the imidazole ring.
Oxadiazole Derivatives: Compounds like furazolidone and nitrofurazone, which feature the oxadiazole ring.
Uniqueness
What sets 2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-(methylthio)-1,3,4-oxadiazole apart is the combination of both imidazole and oxadiazole rings in a single molecule, along with the presence of chlorine atoms and a methylthio group. This unique structure imparts a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(4,5-dichloroimidazol-1-yl)methyl]-5-methylsulfanyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N4OS/c1-15-7-12-11-4(14-7)2-13-3-10-5(8)6(13)9/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVJQIBNRJRKJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)CN2C=NC(=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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